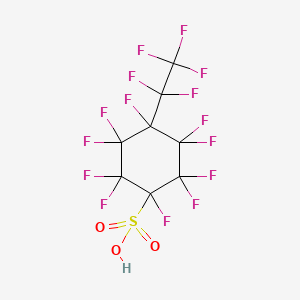

Perfluoro-4-ethylcyclohexane

Description

Electrochemical Fluorination (ECF) Mechanisms for Perfluorocyclohexane (B1265658) Derivatives

Electrochemical fluorination, particularly the Simons ECF process, is a fundamental method for producing perfluorinated compounds, including perfluorocyclohexane derivatives. wikipedia.org The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org A key feature of the Simons process is the use of a nickel anode, with a cell potential typically maintained between 5 and 6 volts. wikipedia.org

The mechanism is not a direct fluorination by elemental fluorine but involves a reactive intermediate formed on the anode surface. xmu.edu.cncore.ac.uk It is postulated that a nickel fluoride film (NiFₓ) forms on the nickel anode, containing high-valence nickel species (Ni³⁺ or Ni⁴⁺). xmu.edu.cncore.ac.uk This film acts as the fluorinating agent, transferring fluorine from the hydrogen fluoride electrolyte to the organic substrate. xmu.edu.cn Evidence suggests that the fluorination of the organic material can continue even after the external electrical potential is turned off, which supports the role of this chemically active intermediate. core.ac.uk This process is advantageous for converting hydrocarbons into their perfluorinated counterparts while often preserving the original carbon skeleton. fluorine1.ru

Aromatic hydrocarbons and their derivatives are common precursors for the synthesis of perfluorocyclohexane compounds. For instance, the industrial production of perfluoroalkylcyclohexane sulfonates involves the ECF of alkyl-substituted benzenesulfonyl chloride precursors. Specifically, the parent sulfonic acid of potassium perfluoroethylcyclohexane (B1207442) sulfonate is derived from the ECF of para-ethylbenzenesulfonyl chloride.

Similarly, perfluoromethylcyclohexane (PFMCH), a related compound, can be produced by the ECF of toluene (B28343) or benzotrifluoride (B45747). fluorine1.ru The process can be challenging, as the insolubility of some hydrocarbon precursors in the electrolyte can lead to failed reactions. fluorine1.ru However, the use of additives can enhance solubility and improve yields. For example, the ECF of benzotrifluoride has been reported to achieve a yield of 47% for PFMCH. fluorine1.ru The general process involves the saturation of the aromatic ring followed by the complete substitution of hydrogen atoms with fluorine on both the ring and any alkyl side chains.

Anhydrous hydrogen fluoride (aHF) is a critical component in the ECF synthesis of PFECHS and other perfluorinated compounds, serving multiple functions. thieme-connect.dewikipedia.org It acts as both the solvent for the organic precursor and the primary source of fluorine for the substitution reactions. wikipedia.orgwikipedia.org The solubility of the starting material in aHF is a crucial factor that significantly influences the efficiency of the electrofluorination and the yield of the final product. fluorine1.rugoogle.com

Furthermore, aHF serves as the electrolyte, although it is a poor conductor of electricity on its own. wikipedia.org To increase conductivity, a supporting electrolyte is often added. thieme-connect.de The process is highly energetic and hazardous, requiring anhydrous conditions to prevent unwanted side reactions and ensure the integrity of the process. wikipedia.orggoogle.com

Production of Related Perfluoroalkylcyclohexane Sulfonates

The production of perfluoroalkylcyclohexane sulfonates, including PFECHS, is accomplished industrially by the electrochemical fluorination of the corresponding hydrocarbon sulfonyl halides in liquid hydrogen fluoride. googleapis.com For PFECHS, the precursor is typically para-ethylbenzenesulfonyl chloride. During the ECF process, the aromatic ring is perfluorinated to a cyclohexane (B81311) ring, the ethyl group is perfluorinated, and the sulfonyl chloride group is converted to a sulfonyl fluoride. This resulting perfluoro-4-ethylcyclohexanesulfonyl fluoride is then hydrolyzed to form the final sulfonic acid.

A commercial mixture containing PFECHS was sold by the 3M Company under the tradename FC-98, which was used as an erosion inhibitor in aircraft hydraulic fluids. michigan.gov

Characterization of Industrial Byproducts and Impurities Containing PFECHS

The ECF process does not yield a single, pure product. Instead, it produces a complex mixture of isomers and related perfluorinated compounds. michigan.gov The analysis of commercial products, such as 3M's FC-98, reveals a significant percentage of PFECHS alongside several impurities. michigan.govacs.org The composition of these industrial mixtures can complicate the accurate quantification of PFECHS in environmental samples. michigan.gov

The main components found in a typical commercial PFECHS product are detailed in the table below.

| Component | Abbreviation | Percentage in Commercial Mixture (FC-98) |

| Perfluoro-4-ethylcyclohexanesulfonate | PFECHS | 66–70% |

| Perfluoro-4-methylcyclohexanesulfonate | PF4MeCHS | 18–22% |

| Perfluoro-dimethylcyclohexanesulfonate | PF44diMeCHS | 9–13% |

| Perfluorocyclohexanesulfonate | PFCHS | 1–3% |

| Other Residual Organic Fluorochemicals | - | 0.1–0.5% |

| Data sourced from a material safety data sheet for 3M's FC-98, as reported in scientific literature. michigan.gov |

Chemical Transformations Leading to PFECHS and its Analogs

The primary chemical transformation to produce PFECHS is the electrochemical perfluorination of an appropriate precursor, such as para-ethylbenzenesulfonyl chloride. This reaction converts the hydrocarbon starting material into a perfluorinated sulfonyl fluoride. The sulfonyl fluoride is then typically hydrolyzed to yield the sulfonic acid (PFECHS) or its corresponding salt. googleapis.com

PFECHS itself can be a starting material for further chemical transformations to create its analogs. For example, perfluoro(4-ethylcyclohexane)sulfonic acid can be treated with phosphorus pentachloride to form perfluoro(4-ethylcyclohexane)sulfonic acid anhydride (B1165640). lookchem.com This anhydride can then be reacted with other chemical agents to produce a variety of PFECHS analogs, such as N-substituted sulfonamides. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O3S/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13/h(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKAEAFPESRWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275965 | |

| Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-83-3 | |

| Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Table of Chemical Compounds

| Chemical Name | Abbreviation/Synonym | CAS Number |

| Perfluoro-4-ethylcyclohexane sulfonic acid | PFECHS, PFEtCHxS | 646-83-3 |

| Potassium this compound sulfonate | - | 335-24-0 |

| Perfluoromethylcyclohexane | PFMCH | 355-02-2 |

| Toluene (B28343) | - | 108-88-3 |

| Benzotrifluoride (B45747) | - | 98-08-8 |

| Triallylamine | - | 102-70-5 |

| Anhydrous Hydrogen Fluoride (B91410) | aHF | 7664-39-3 |

| para-Ethylbenzenesulfonyl chloride | - | 16712-69-9 |

| Perfluoro-4-methylcyclohexanesulfonate | PFMeCHS, PF4MeCHS | - |

| Perfluoro-dimethylcyclohexanesulfonate | PF44diMeCHS | - |

| Perfluorocyclohexanesulfonate | PFCHS | - |

| Perfluoro(4-ethylcyclohexane)sulfonic acid anhydride (B1165640) | - | 2821-13-8 |

| Phosphorus pentachloride | - | 10026-13-8 |

Environmental Occurrence and Global Distribution of Perfluoro 4 Ethylcyclohexane

Detection in Aqueous Environmental Matrices

The high water solubility of many PFAS compounds, including PFECHS, facilitates their transport in aquatic systems, which are considered major sinks for these "forever chemicals". nih.goveuropa.eueurofins.com

PFECHS has been consistently detected in various surface water bodies worldwide. michigan.gov In the Great Lakes region, concentrations in surface water have been reported to range from 0.16 to 5.7 ng/L. michigan.govnih.gov Notably, the detection of PFECHS in the water of all Great Lakes except for Lake Superior, with median concentrations following the order of Lake Michigan > Ontario > Huron > Erie, highlights its significant presence in this vital freshwater system. acs.org

The compound has also been found in other freshwater bodies and marine environments, including the Baltic Sea. michigan.govnih.gov For instance, a study of the Baltic Sea along the German coast found PFECHS in most samples, with concentrations reaching up to 0.14 ng/L. eurofins.com In China, surface water near Beijing International Airport exhibited PFECHS concentrations as high as 195 ng/L, underscoring the role of airports as significant sources. nih.goveurofins.comdiva-portal.org

The presence of PFECHS in drinking water is a significant concern for human exposure. pops.intmdpi.com It has been detected in drinking water samples from various global locations. michigan.govmdpi.com A worldwide survey of drinking water identified PFECHS for the first time in this matrix, highlighting the need for broader monitoring of this and other emerging PFAS compounds. pops.int In the Netherlands, studies of raw and produced drinking water from numerous locations have included a wide range of PFAS, reflecting their widespread use and mobility. mdpi.com While specific concentrations for PFECHS in all studies are not always detailed, its inclusion in monitoring lists by regulatory bodies like the UK Drinking Water Inspectorate and its presence in raw water sources underscore its relevance to drinking water quality. researchgate.net

Wastewater treatment plants (WWTPs) and contaminated groundwater are significant pathways for PFECHS to enter the environment. nih.govmichigan.gov Effluent from WWTPs can serve as a continuous source of PFAS, including PFECHS, into surface waters. nih.goveuropa.eu For example, PFECHS has been detected in WWTP effluent in Nordic countries at concentrations ranging from 0.01 to 0.4 ng/L. diva-portal.org

Groundwater contamination with PFAS is a widespread issue, often linked to sources such as industrial sites, landfills, and areas where AFFFs have been used. nih.govpops.int The mobility of PFECHS in soil and water contributes to its potential to contaminate groundwater resources. mdpi.com While specific widespread PFECHS concentration data for groundwater is less available in generalized literature, its detection in various water sources implies its presence in associated groundwater systems, particularly near contamination hotspots. nih.govmdpi.com

Drinking Water Sources and Distribution Systems

Presence in Terrestrial Environmental Compartments (Soil, Sediment)

PFECHS has also been found in terrestrial environments, though it may exhibit different partitioning behavior compared to other PFAS. michigan.gov Cyclic PFAS like PFECHS tend to have less sorption to sediment compared to their linear counterparts. michigan.gov Despite this, PFECHS has been detected in sediments. For example, it was found in sediment from an Arctic lake in Canada at a concentration of 0.07 µg/kg. eurofins.com However, in a study of sediments from the German coast, PFECHS was not found. eurofins.com This variability suggests that local sources and environmental conditions play a crucial role in its deposition and accumulation in soils and sediments.

Atmospheric Presence and Long-Range Transport Potential

The detection of PFECHS in remote locations, far from direct industrial or commercial sources, points to its potential for long-range transport. nih.gov While PFECHS itself is not considered volatile, it is hypothesized that it can be transported via oceanic currents or through the atmospheric transport and subsequent degradation of volatile precursor compounds. nih.gov

Evidence for oceanic transport includes the detection of PFECHS on the Devon Ice Cap in the Arctic and in the Baltic Sea. nih.gov The presence of PFECHS in remote environments like the Arctic, where it has been found in various media, supports the theory of long-range environmental transport. michigan.gov Another proposed, though less corroborated, hypothesis for its atmospheric presence is leakage from commercial aircraft. nih.gov

Global and Regional Distribution Patterns of PFECHS

PFECHS is considered a globally distributed contaminant. nih.govdiva-portal.org Its presence has been confirmed in North America (Great Lakes), Europe (Baltic Sea, Nordic countries), and Asia (China). michigan.govnih.govdiva-portal.org Furthermore, its detection in the Arctic indicates its transport to remote polar regions. michigan.govnih.gov

The distribution is often linked to population density and industrialization, with higher concentrations typically found near urban and industrial centers, particularly those with airports. canada.canih.gov However, its detection in remote areas demonstrates that its impact is not limited to localized "hotspots". The global distribution patterns of PFECHS are similar to those of legacy PFAS like PFOS, highlighting its role as a significant and widespread environmental contaminant. nih.gov

Temporal Trends in Environmental Concentrations of PFECHS

The environmental concentration of Perfluoro-4-ethylcyclohexane (PFECHS) over time exhibits varying trends depending on the geographic location and the environmental matrix studied. Data from human samples, wildlife, and environmental archives like ice cores reveal a complex picture of its historical and ongoing presence in the ecosystem.

Research on pooled serum samples from Swedish women indicates that PFECHS concentrations were at their highest during the 1990s and into the early 2000s. michigan.gov Similarly, a long-term study of white-tailed sea eagle eggs from Sweden, spanning from 1969 to 2021, found that concentrations of various per- and polyfluoroalkyl substances (PFAS), including PFECHS, generally rose from the late 1960s until the period between the 1990s and 2010s, after which the levels either stabilized or began to decline. rsc.org

In contrast, studies from other regions show more recent increases. For instance, research on marine mammals in the South China Sea revealed significant increasing temporal trends in PFECHS concentrations in finless porpoises stranded between 2012 and 2018. researchgate.net This suggests a growing pollution issue with this specific emerging PFAS in that region. researchgate.net

Data from the High Arctic, often considered a sink for persistent organic pollutants, presents a mixed and sometimes contradictory record for PFECHS. A 50-year ice core record from the Mt. Oxford icefield in the Canadian High Arctic (1967–2016) detected PFECHS in 94% of the samples, though the data did not show a discernible temporal trend. rsc.org Conversely, another multi-decadal study on an ice core from the Devon Ice Cap, also in the Canadian Arctic, which covered the years 1977 to 2015, did not detect PFECHS at all. copernicus.org The detection of PFECHS in herring gull eggs from the Great Lakes between 2012 and 2013 further confirms its presence in wildlife in various regions, though this study did not focus on temporal trends. nih.gov

These divergent findings highlight the complexity of tracking the environmental fate of PFECHS. While some regions show a legacy of contamination with potentially declining or plateauing levels, others indicate that PFECHS is an emerging contaminant with increasing concentrations in certain ecosystems. michigan.govresearchgate.net

Research Findings on Temporal Trends of PFECHS

Environmental Fate and Transport Mechanisms of Perfluoro 4 Ethylcyclohexane

Persistence and Recalcitrance in Environmental Media

PFECHS is characterized by its high persistence in various environmental compartments. michigan.gov This recalcitrance is a hallmark of many PFAS compounds and is attributed to the strength of the carbon-fluorine (C-F) bond. mdpi.comcanada.ca Often referred to as "forever chemicals," these substances resist natural degradation processes. canada.ca

The foundation of PFECHS's persistence lies in the exceptional stability of its carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to thermal, chemical, and biological degradation under typical environmental conditions. mdpi.comeuropa.eudiva-portal.org This inherent stability means that once PFECHS is released into the environment, it is likely to remain intact for extended periods. canada.caslu.se The fully fluorinated cyclic structure of PFECHS contributes to its chemical inertness, preventing it from being easily broken down by microbial action, hydrolysis, or photolysis. enviro.wiki

Bioaccumulation and Bioconcentration Potential in Ecosystems

PFECHS has been identified as a bioaccumulative compound, meaning it can be taken up by organisms from their environment and accumulate in their tissues over time. michigan.govrsc.org It has been detected in a variety of wildlife, including fish, birds, and marine mammals, indicating its presence and persistence in global food webs. michigan.govnih.govnih.gov

Studies have shown that PFECHS can be transferred through trophic levels, a process known as trophic transfer. researchgate.netresearchgate.net This means that predators accumulate the compound by consuming prey that contains PFECHS. Evidence suggests that PFECHS has the potential to biomagnify, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.netsfu.ca For instance, PFECHS has been detected in top predator fish in the Great Lakes and in avian species, indicating its movement up the food web. michigan.govrsc.orgacs.org The biomagnification potential of PFECHS has been noted in both aquatic and terrestrial food webs. sfu.canih.gov

When compared to its linear counterparts, such as perfluorooctane (B1214571) sulfonate (PFOS), PFECHS exhibits different bioaccumulation patterns. While both are bioaccumulative, the degree and mechanisms can vary. michigan.gov Some studies suggest that cyclic PFAS like PFECHS may have a lower bioaccumulation factor (BAF) in fish compared to long-chain linear PFAS like PFOS. michigan.gov For example, one study reported a mean log BAF for PFECHS in fish as 2.7 and 2.8, which is lower than that of PFOS in the same studies. michigan.gov However, other research indicates that the bioaccumulation potential of PFECHS is still significant and warrants concern. The structural differences, such as the cyclic versus linear backbone, influence how these compounds interact with biological tissues, with some evidence suggesting that PFECHS may have a higher affinity for certain tissues like the liver in fish compared to PFOS. michigan.gov

Below is an interactive table summarizing the bioaccumulation factors (BAFs) of PFECHS and its linear analog, PFOS, in fish from various studies.

| Chemical | Log BAF (L/kg) | Reference |

| Perfluoro-4-ethylcyclohexane (PFECHS) | 2.7 | michigan.gov |

| This compound (PFECHS) | 2.8 | michigan.gov |

| Perfluorooctane sulfonate (PFOS) | > 3.5 (approx.) |

Note: Higher Log BAF values indicate a greater potential for bioaccumulation.

Trophic Transfer and Biomagnification in Aquatic and Terrestrial Food Webs

Transformation and Degradation Pathways of PFECHS and its Precursors

PFECHS itself is highly resistant to degradation. alsglobal.com Due to the strength of the C-F bonds, typical environmental degradation pathways that affect other organic pollutants are not effective for PFECHS. Experiments have shown that PFECHS does not degrade under conditions used in the Total Oxidizable Precursor (TOP) Assay, a method designed to transform precursor compounds into terminal PFAS. alsglobal.com

However, it is important to consider that PFECHS can be a terminal degradation product of precursor compounds. michigan.gov The presence of PFECHS in the environment may be a result of both direct releases and the breakdown of larger, more complex fluorinated molecules that were used in commercial and industrial applications. michigan.gov The exact nature and extent of these precursor degradation pathways are still an area of active research. It is known that some commercial formulations contained PFECHS as a component, and the degradation of other substances in these mixtures could potentially contribute to environmental PFECHS concentrations. michigan.gov

Identification of Environmental Transformation Products

This compound, a cyclic per- and polyfluoroalkyl substance (PFAS), is noted for its environmental persistence. wikipedia.orgmichigan.gov Like other PFAS, the carbon-fluorine (C-F) bond in its structure is exceptionally strong, making it resistant to chemical attack and high temperatures. service.gov.uk While many polyfluorinated substances are known to partially degrade or transform in the environment into more stable end products, specific environmental transformation products of this compound are not extensively documented in scientific literature. service.gov.uk

The general understanding of PFAS fate suggests that precursor compounds can degrade into highly stable perfluoroalkyl acids (PFAAs), which are resistant to further environmental degradation. service.gov.ukuni-hamburg.de For instance, studies on the chemical oxidation of PFAS precursors using the Total Oxidizable Precursor (TOP) assay show a transformation into perfluorinated carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). eurofins.com However, the direct applicability of these pathways to the degradation of a cyclic compound like this compound sulfonate (PFECHS) requires further specific investigation.

Research has identified this compound sulfonate (PFECHS), an 8-carbon cyclic PFAS, as an analog of the well-studied perfluorooctanesulfonic acid (PFOS). michigan.govwaterkeeper.org It has been detected in various environmental matrices, including drinking water, surface water, sediment, and marine organisms. michigan.govacs.org Despite its widespread presence, studies detailing its specific degradation intermediates and final transformation products in the environment are scarce. The stability of the perfluorinated cyclic structure suggests that if degradation occurs, it would be a very slow process under typical environmental conditions. amazonaws.com

Suspected Degradation Mechanisms of Related PFAS

While data on this compound is limited, research into the degradation of other related PFAS, particularly long-chain compounds like PFOS and PFOA, provides insight into potential, albeit often energy-intensive, degradation mechanisms. These mechanisms generally involve aggressive chemical or physical processes capable of breaking the stable C-F and carbon-carbon bonds.

Advanced Treatment Technologies and Degradation Pathways:

Several advanced treatment technologies have been investigated for their efficacy in degrading persistent PFAS compounds. These methods provide clues to the chemical reactions that could potentially break down compounds like this compound.

Hydrothermal Treatment: Under conditions of high temperature and pressure, alkaline hydrothermal treatment has proven effective for destroying a wide range of PFAS. amazonaws.com The mechanism is believed to involve a nucleophilic attack on the polar functional head group of the PFAS molecule. amazonaws.com This process has been shown to achieve nearly 100% destruction and defluorination of PFAS present in aqueous film-forming foam (AFFF) mixtures and contaminated soils. amazonaws.com

Electrochemical Oxidation: This method utilizes an electric potential to drive the degradation of PFAS. nih.gov The process typically involves the transfer of an electron from the PFAS molecule to the anode, creating a PFAS radical. nih.gov This radical is unstable and decomposes, often through the cleavage of the bond between the functional group and the perfluoroalkyl chain, followed by a stepwise removal of CF₂ units. nih.gov

Sonochemical Degradation: High-frequency ultrasound can induce the formation and collapse of microscopic bubbles in a liquid, a phenomenon known as cavitation. The extreme temperatures and pressures at the bubble-water interface during collapse can lead to pyrolytic breakage of bonds. nih.gov For PFOS, sonolysis has been shown to break the carbon-sulfur (C-S) bond. nih.gov

Plasma Treatment: Non-equilibrium plasma technologies generate a host of reactive species, including electrons, radicals, and UV radiation, that can degrade PFAS in water. rsc.org The primary degradation is believed to occur at the plasma-water interface, where reactive species attack the head group of the PFAS molecule. rsc.org

Photodegradation: While direct photolysis is generally ineffective for PFAS, photocatalytic degradation using catalysts like titanium dioxide (TiO₂) in combination with UV light has shown some success. The process generates highly reactive hydroxyl radicals that can attack the PFAS molecule. nih.gov

The table below summarizes the suspected degradation mechanisms for related PFAS compounds based on various advanced treatment methods.

| Degradation Technology | Primary Mechanism | Affected PFAS Examples | Key Reactive Species/Conditions |

| Hydrothermal Treatment | Nucleophilic attack on the polar head group. | PFOS, PFOA, other PFAS in AFFF. amazonaws.com | High temperature, high pressure, alkaline conditions (e.g., NaOH). amazonaws.com |

| Electrochemical Oxidation | Direct electron transfer at the anode surface, forming radicals. nih.gov | PFOA, PFOS. nih.gov | Anodic potential, hydroxyl radicals (•OH). nih.gov |

| Sonochemical Degradation | Pyrolysis at the bubble-water interface. nih.gov | PFOA, PFOS. nih.gov | Acoustic cavitation, high localized temperatures and pressures. nih.gov |

| Plasma Treatment | Attack by reactive species at the plasma-water interface. rsc.org | PFOA, PFOS. rsc.org | Hydrated electrons, hydroxyl radicals, UV radiation. rsc.org |

| Photocatalysis | Oxidation by photogenerated radicals. nih.gov | PFOA. nih.gov | UV light, TiO₂ catalyst, hydroxyl radicals (•OH). nih.gov |

Compound Names

| Abbreviation / Common Name | Chemical Name |

| 4:2 FTS | 4:2 Fluorotelomer sulfonate |

| 6:2 Cl-PFESA (F-53B) | 6:2 Chlorinated polyfluoroalkyl ether sulfonic acid |

| AFFF | Aqueous film-forming foam |

| DONA | 4,8-dioxa-3H-perfluorononanoic acid |

| PFAAs | Perfluoroalkyl acids |

| PFAS | Per- and polyfluoroalkyl substances |

| PFCAs | Perfluoroalkyl carboxylic acids |

| PFECHS | This compound sulfonate |

| PFOA | Perfluorooctanoic acid |

| PFOS | Perfluorooctanesulfonic acid |

| PFSAs | Perfluoroalkane sulfonic acids |

| TiO₂ | Titanium dioxide |

Advanced Analytical Methodologies for Perfluoro 4 Ethylcyclohexane

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of PFECHS. hbm4eu.eulcms.cz This method offers high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex mixtures. lcms.czlcms.cz The LC separates PFECHS from other compounds in the sample, while the MS/MS provides confident identification and quantification based on its specific mass-to-charge ratio and fragmentation patterns. lcms.cz

A significant challenge in PFECHS analysis is that it can exist as a complex technical mixture of more than 13 constituent isomers. rpsgroup.com These are constitutional isomers, meaning they have the same molecular formula but different structural arrangements. nist.gov The separation of these isomers is critical for accurate quantification and understanding their environmental fate, as different isomers can exhibit different physical and chemical properties. nih.govthermoscientific.com

Several types of liquid chromatography columns have been employed to achieve separation of PFAS, including PFECHS isomers. Common choices include:

C18 Columns: Reversed-phase C18 columns are widely used for PFAS analysis. nih.govshodexhplc.com For instance, an XBridge C18 column has been used in the analysis of PFECHS. nih.gov

Pentafluorophenyl (PFP) Columns: These columns offer different selectivity compared to C18 columns due to a wider range of potential interactions, which can be beneficial for separating structurally similar isomers. thermoscientific.com

Multimode Columns: A method utilizing a multimode column with a polyvinyl alcohol solid support and quaternary ammonium (B1175870) functional groups has been developed for the analysis of a broad range of PFAS, including PFECHS. shodexhplc.com

The mobile phases typically consist of a weak aqueous buffer, such as ammonium acetate, and an organic solvent like methanol (B129727) or acetonitrile. shodexhplc.comnih.govdoi.org A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with varying polarities. thermoscientific.com

For detection, mass spectrometers are typically operated in negative electrospray ionization (ESI) mode. nih.govnih.gov Quantification is often performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, enhancing the selectivity of the analysis. nih.gov High-resolution mass spectrometry (HRMS) is also increasingly used for the identification of unknown PFAS, including isomers of PFECHS. nist.govnih.gov

Key mass spectrometry parameters and reported detection limits for PFECHS are summarized below.

Table 1: LC-MS/MS Parameters and Detection Limits for Perfluoro-4-ethylcyclohexane

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |

| Precursor Ion ([M-H]⁻) | m/z 460.9334 | nih.gov |

| Matrix | Serum/Plasma | hbm4eu.eu |

| Method Detection Limit (MDL) | 0.003 ng/mL | hbm4eu.eu |

| Matrix | Surface Water | sciex.com |

| Limit of Detection (LOD) | 0.5 - 5 ng/L | sciex.com |

| Limit of Quantification (LOQ) | 1 - 10 ng/L | sciex.com |

Optimization of Chromatographic Conditions for Isomer Separation

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate PFECHS from complex matrices such as water, soil, and biological tissues, and to concentrate it to levels detectable by analytical instruments. unitedchem.com

Solid-phase extraction (SPE) is the most common technique for extracting and cleaning up PFAS, including PFECHS, from liquid samples. unitedchem.comepa.gov The choice of sorbent is crucial for achieving high recovery.

Weak Anion Exchange (WAX) Sorbents: These are frequently used for extracting acidic PFAS like PFECHS. nih.govunitedchem.com Polymeric WAX cartridges are effective for extracting a wide range of PFAS from drinking water and food matrices. unitedchem.com

Hydrophilic-Lipophilic Balance (HLB) Sorbents: HLB sorbents have also been successfully applied for the extraction of PFECHS from human serum. nih.gov

A typical SPE protocol involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, often with methanol followed by water, to activate the sorbent. unitedchem.com

Sample Loading: The sample (e.g., water or a serum extract) is passed through the cartridge, where PFECHS binds to the sorbent. nih.govunitedchem.com

Washing: The cartridge is washed to remove potential interferences that are not strongly bound to the sorbent.

Elution: PFECHS is eluted from the cartridge using a small volume of solvent, typically methanol containing a small amount of a weak base like ammonium hydroxide, to disrupt the interaction with the WAX sorbent. unitedchem.com

Matrix effects present a significant challenge in the accurate quantification of PFECHS by LC-MS/MS. nih.govdoi.org These effects occur when co-extracted compounds from the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. doi.org

Studies have shown that signal suppression can be substantial, with one study on soil samples reporting suppression ranging from 0.53% to 78% for various PFAS internal standards. doi.org The complexity of the matrix directly influences the severity of these effects. nih.gov

To overcome these challenges, the most common strategy is the use of isotope dilution, where a known amount of a stable, mass-labeled internal standard (e.g., ¹³C-PFECHS) is added to the sample before extraction. nih.govenviro.wiki Since the internal standard behaves almost identically to the native PFECHS throughout the extraction and analysis process, it can effectively compensate for matrix effects and any analyte loss during sample preparation. doi.orgenviro.wiki

Solid-Phase Extraction (SPE) Protocols

Interlaboratory Comparison Investigations and Quality Assurance/Control

Quality assurance (QA) and quality control (QC) are essential to ensure the reliability and comparability of analytical data for PFECHS. nih.govepa.gov This involves a documented system of activities to ensure that data meets defined standards of quality. epa.gov

Interlaboratory comparison investigations (ICIs), or proficiency tests, are a key component of external quality assurance. nih.govnih.gov In these studies, multiple laboratories analyze the same sample to assess the reproducibility and accuracy of their methods. nih.gov While broad ICIs for PFAS in water and other matrices have been conducted, some major programs have not specifically evaluated laboratory performance for PFECHS. hbm4eu.eunih.gov For example, PFECHS was not evaluated in the Interlaboratory Comparison Investigations under the HBM4EU initiative. hbm4eu.eu However, a study comparing two different extraction methods for PFECHS in maternal serum between two laboratories showed good concordance. nih.gov

Standard internal QA/QC protocols for PFECHS analysis include:

Method Blanks: A sample of clean matrix (e.g., HPLC-grade water) is processed and analyzed in the same way as the actual samples to check for background contamination from the laboratory environment or reagents. enviro.wiki

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of PFECHS and other analytes. The recovery of the spike is measured to assess the accuracy and precision of the method. nih.govenviro.wiki

Matrix Spikes: A known amount of PFECHS is added to a real sample, which is then analyzed to evaluate the method's performance in a specific, complex matrix, accounting for potential matrix effects. enviro.wiki

Use of Certified Reference Materials (CRMs): When available, CRMs with certified concentrations of PFECHS are analyzed to validate the accuracy of the entire analytical procedure. accustandard.com

These QA/QC measures are critical for generating high-quality, defensible data for environmental monitoring and human biomonitoring studies of PFECHS. epa.govlcms.cz

Suspect and Non-Target Screening Approaches for PFECHS and Related Compounds

Suspect and non-target screening approaches have become indispensable tools for identifying and characterizing the full scope of PFECHS and related compound contamination in the environment. These methods, which typically utilize high-resolution mass spectrometry (HRMS), allow for the detection of compounds that are not included in routine targeted analyses.

Recent advancements in non- and suspect-targeted screening techniques are helping to overcome the barriers to identifying previously overlooked and unknown PFAS. nih.gov However, the application of these screening methods can be challenging even for experts, and the lack of analytical standards for a broader range of PFAS remains a hurdle for regulatory applications. nih.gov The use of mass defect plots is one strategy employed for the identification of novel halogenated contaminants in the environment. ki.se

A common workflow for the discovery and characterization of novel PFAS in water involves high-volume injection coupled with high-performance liquid chromatography (HPLC) and ultrahigh-resolution Orbitrap mass spectrometry. researchgate.net For qualitative suspect screening, identified mass spectral features are compared against an extracted ion chromatogram (XIC) list. enviro.wiki To move beyond a simple suspect match, further evidence is required. For an identification to be considered level 3 confidence, for instance, there must be supporting evidence from MS/MS spectra or the co-identification of homologues. acs.org

The NORMAN network has facilitated a PFAS Analytical Exchange to improve the comparability and benchmarking of data on a global scale, which is crucial for subsequent risk assessment. normandata.euresearchgate.net This initiative aims to understand which PFAS laboratories are focusing on, their current detection limits, and the analytical techniques being adopted. normandata.euresearchgate.net

Commercial PFECHS is not a single compound but a complex technical mixture containing numerous isomers and by-products. well-labs.com This complexity is a significant challenge in environmental analysis, as the environmental fate and toxicity of individual isomers may vary. Advanced analytical techniques, particularly HRMS and nuclear magnetic resonance (NMR) spectroscopy, have been pivotal in elucidating the composition of these mixtures and identifying novel isomers and analogs in environmental samples.

Electrochemical fluorination of 4-ethylbenzenesulfonyl halides, the process used to produce PFECHS, results in a mixture of compounds. acs.org Studies of commercial samples have identified cis- and trans-PFECHS as major components, accounting for 55% to 60% of the mixture. acs.orgmichigan.gov In addition to the geometric isomers of PFECHS, several other structurally related compounds have been identified in technical-grade PFECHS. These include:

Perfluoro-4,4-dimethylcyclohexanesulfonate (PFdiMeCHS) well-labs.com

Perfluoro-3-ethyl-3-methylcyclopentanesulfonate (PFEtMeCPS) (syn- and anti-isomers) well-labs.com

Perfluoro-3-propylcyclopentanesulfonate (PFPrCPS) (cis- and trans-isomers) well-labs.com

One study using 19F NMR spectroscopy and LC/MS identified 14 different constituents at levels of 0.5% or higher in commercial PFECHS mixtures. acs.org Among these were ten pairs of geometric isomers and three isomers of perfluorooctanesulfonate (B1231939) (PFOS). acs.org The identification of these isomers is critical, as a feature detected in an environmental sample with the same exact mass as PFECHS (m/z 460.9334) may not be PFECHS itself but another isomer. uva.nl For example, in one study, the MS/MS fragmentation pattern of a detected feature was inconsistent with the PFECHS standard, indicating the presence of a different isomer. uva.nl

The table below summarizes some of the identified isomers and related compounds found in commercial PFECHS samples.

| Compound Name | Abbreviation | Isomers Identified |

| Perfluoro-4-ethylcyclohexanesulfonate | PFECHS | cis- and trans- |

| Perfluoro-4,4-dimethylcyclohexanesulfonate | PFdiMeCHS | - |

| Perfluoro-3-ethyl-3-methylcyclopentanesulfonate | PFEtMeCPS | syn- and anti- |

| Perfluoro-3-propylcyclopentanesulfonate | PFPrCPS | cis- and trans- |

This table is based on findings from the analysis of commercial PFECHS mixtures. well-labs.comacs.org

The presence of these isomers and analogs in technical products highlights the importance of using well-characterized reference standards for accurate quantification in environmental samples. well-labs.com

Ecotoxicological Investigations of Perfluoro 4 Ethylcyclohexane

In Vitro Studies on Cellular Systems

Assessment of Cellular Responses and Mechanistic Pathways

In vitro studies are crucial for understanding the potential toxicity of chemical compounds at the cellular level. For Perfluoro-4-ethylcyclohexane (PFECHS), a cyclic per- and polyfluoroalkyl substance (PFAS), research into its effects on cellular systems is still emerging. However, studies on related PFAS compounds provide insights into the likely mechanistic pathways of concern.

Generally, PFAS have been shown to impact various cellular processes. For instance, the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway is a common response to chemical-induced oxidative stress. dtu.dk This pathway is a key regulator of cellular defense against oxidative damage. dtu.dk While direct evidence for PFECHS activating this pathway is limited, the known induction of oxidative stress by some PFAS suggests this is a plausible mechanism. researchgate.net

Furthermore, PFAS can interfere with hormone signaling pathways. The PFAS-CALUX bioassay, for example, assesses the cumulative effects of PFAS by measuring their ability to competitively bind to the thyroid hormone transport protein transthyretin (TTR). europa.eu This indicates that like other PFAS, PFECHS could potentially disrupt thyroid hormone homeostasis.

The cellular uptake and distribution of PFECHS are also important factors in its potential toxicity. It is suggested that PFECHS may share similar biological mechanisms for uptake and distribution as perfluorooctane (B1214571) sulfonate (PFOS), a well-studied long-chain PFAS. michigan.gov Notably, the albumin/water partition coefficient for PFECHS is within the range associated with PFOS, suggesting similar binding properties to proteins like albumin in the blood, which can influence its distribution and bioavailability in the body. michigan.gov

Induction of Oxidative Stress and Reactive Oxygen Species Formation

A key mechanism of toxicity for many environmental contaminants, including some PFAS, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, cell death. nih.gov

Studies on various PFAS compounds have demonstrated their ability to induce ROS formation in different cell types. For example, perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have been shown to cause a concentration-dependent increase in ROS formation in cultured cerebellar granule cells. researchgate.net Similarly, PFOA has been reported to induce ROS production in several other cell lines, including human lung epithelial cells and freshwater tilapia hepatocytes. researchgate.net

While direct studies on PFECHS and ROS formation are not widely available, its structural similarity to other PFAS that do induce oxidative stress suggests that this is a potential mechanism of its toxicity. For instance, in microalgae (Chlorella species), exposure to PFECHS has been shown to inhibit the activity of catalase, an important antioxidant enzyme that breaks down hydrogen peroxide, a type of ROS. michigan.gov This inhibition of a key antioxidant enzyme could lead to an accumulation of ROS and subsequent oxidative stress.

The general mechanisms by which xenobiotics induce oxidative stress in the kidney involve the increased production of ROS and the depletion of antioxidant defense systems. This can lead to lipid peroxidation, DNA damage, and protein modification, contributing to nephrotoxicity.

Effects on Cell Viability and Proliferation (Non-Human Cell Lines)

The impact of a chemical on cell viability (the number of healthy cells in a sample) and proliferation (the process of cell division) are fundamental indicators of its cytotoxicity. Several studies have investigated the effects of various PFAS on these parameters in non-human cell lines.

For instance, research on cultured cerebellar granule cells from rats showed that PFOS and other related compounds could induce cell death at certain concentrations. researchgate.net The half-maximal effective concentrations (EC50) for cell death were determined for several PFAS, indicating their relative toxicity. researchgate.net It has also been noted that antioxidant vitamin E could partially block the reduction in cell viability caused by PFOA or PFOS in rat cerebellar granule neurons, suggesting that oxidative stress is a contributing factor to their cytotoxic effects. researchgate.net

In the context of PFECHS, a study on the microalgae Chlorella species demonstrated that a 14-day exposure to this compound significantly reduced growth at concentrations of 10, 100, and 1000 ng/L. michigan.gov This indicates an anti-proliferative effect on this aquatic organism.

While data on PFECHS in other non-human cell lines is scarce, the broader literature on PFAS suggests that effects on cell viability and proliferation are common toxicological endpoints. For example, studies on various cancer cell lines have shown that certain compounds can decrease cell viability and inhibit proliferation in a dose-dependent manner. mdpi.com These studies often use assays like the MTT assay to measure cell viability and the BrdU assay to assess cell proliferation. mdpi.com

Comparative Studies with Other Per- and Polyfluoroalkyl Substances in In Vitro Models

Comparative studies are essential for understanding the relative toxicity of different PFAS and for grouping them based on their chemical structure and biological activity. In vitro models provide a valuable platform for such comparisons.

One key aspect of comparison is the bioaccumulation potential. For instance, the bioaccumulation factor (BAF) estimated in fish for perfluoro-4-ethylcyclohexanesulfonate (PFECHS) was found to be higher than that of PFOA (2.8 vs. 2.1, respectively). europa.eu This suggests that PFECHS may have a greater tendency to accumulate in organisms than PFOA. However, the BAF for PFECHS was lower than that of other long-chain PFAS like PFOS. michigan.gov

In terms of cellular effects, comparative studies have looked at the induction of oxidative stress and cell death. For example, a study on cultured cerebellar granule cells compared the effects of several PFCs, including PFOS and PFOA. researchgate.net The results showed that the effects were structure-dependent, with some compounds inducing cell death at lower concentrations than others. researchgate.net PFOS and PFOA were also shown to induce a concentration-dependent increase in ROS formation. researchgate.net

The physicochemical properties of PFAS also play a role in their biological activity. For example, the albumin/water partition coefficient for PFECHS is within the range associated with PFOS, suggesting similar interactions with proteins. michigan.gov This is an important consideration as protein binding can affect the distribution and toxicity of a chemical.

Furthermore, the development of in vitro bioassays like the PFAS-CALUX allows for the assessment of cumulative effects of PFAS mixtures and the establishment of relative potency factors (RPF) for different compounds. europa.eu This can help in risk assessment by providing a way to compare the potencies of various PFAS in a standardized system.

Ecotoxicity in Aquatic Organisms

Impacts on Fish and Invertebrate Species

The ecotoxicity of this compound (PFECHS) in aquatic environments is an area of growing concern due to the widespread detection of this compound in various water bodies and organisms. michigan.gov

Bioaccumulation:

One of the key concerns with PFECHS is its potential to bioaccumulate in aquatic organisms. Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. Studies have shown that PFECHS has been detected in various aquatic species, including fish and invertebrates. service.gov.uknih.gov

The bioaccumulation factor (BAF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding environment. The estimated BAF for PFECHS in fish is 2.8, which is higher than that of perfluorooctanoic acid (PFOA), another well-known PFAS compound. europa.eu However, this BAF is lower than that of other long-chain PFAS like perfluorooctane sulfonate (PFOS). michigan.gov Interestingly, the median liver-to-blood ratio for PFECHS in fish may be significantly higher than for PFOS, suggesting a different distribution pattern within the organism. michigan.gov

PFECHS has been detected in the tissues of various fish species. For example, it has been found in top predator fish in the Great Lakes and in crucian carp (B13450389) in China. nih.gov It has also been detected in herring gull eggs from the Great Lakes, with concentrations ranging up to 3.1 ng/g wet weight. nih.gov

Toxicity to Aquatic Organisms:

Limited data are available on the specific toxic effects of PFECHS on aquatic organisms. However, some studies provide initial insights. In the microalga Chlorella species, a 14-day exposure to PFECHS at concentrations of 10, 100, and 1000 ng/L resulted in significant growth reduction. michigan.gov At the highest concentration, it also inhibited the activity of catalase, an important antioxidant enzyme. michigan.gov

While direct toxicity data for fish and invertebrates is scarce for PFECHS, the known effects of other PFAS provide a basis for concern. For example, there is limited evidence of possible effects of some PFAS in aquatic species like amphibians, fish, and some invertebrates. service.gov.uk For other chemicals used in industrial processes, acute toxicity data is available for various aquatic species, such as the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) in fish like Lepomis macrochirus and Oncorhynchus mykiss. nt.gov.au Similar data for PFECHS would be crucial for a comprehensive risk assessment.

The table below summarizes some of the available data on the ecotoxicity of PFECHS and related compounds.

| Organism | Compound | Endpoint | Value | Source |

|---|---|---|---|---|

| Fish (general) | Perfluoro-4-ethylcyclohexanesulfonate (PFECHS) | Bioaccumulation Factor (BAF) | 2.8 | europa.eu |

| Fish (general) | Perfluorooctanoic acid (PFOA) | Bioaccumulation Factor (BAF) | 2.1 | europa.eu |

| Microalgae (Chlorella sp.) | Perfluoro-4-ethylcyclohexanesulfonate (PFECHS) | Growth Reduction (14-day exposure) | Significant at 10, 100, 1000 ng/L | michigan.gov |

| Microalgae (Chlorella sp.) | Perfluoro-4-ethylcyclohexanesulfonate (PFECHS) | Catalase Inhibition (14-day exposure) | Inhibited at 1000 ng/L | michigan.gov |

Bioaccumulation Factors in Specific Aquatic Biota

This compound (PFECHS), a cyclic perfluorinated acid, demonstrates the potential to accumulate in aquatic organisms. Studies have shown its presence in various tissues of fish, including the kidney, liver, bladder, blood, muscle, and plasma. michigan.gov The bioaccumulation factor (BAF), which quantifies the accumulation of a chemical in an organism from all exposure routes (water, diet, etc.), has been estimated for PFECHS in fish.

Two separate reports have calculated the mean log bioaccumulation factor (log BAF) for PFECHS in fish to be 2.7 and 2.8. michigan.gov While these BAFs are lower than those of some long-chain per- and polyfluoroalkyl substances (PFAS) like perfluorooctane sulfonate (PFOS), they indicate a potential for bioaccumulation. michigan.gov For comparison, the log BAF for PFOS can range from 3.6 to 4.6. nih.gov The bioaccumulation factor for PFECHS in fish has been noted to exceed that of perfluorooctanoic acid (PFOA), which has a log BAF of 2.1. europa.eu Despite a lower BAF than PFOS, one study noted that the median liver-to-blood partitioning ratio for PFECHS in fish may be significantly higher than that for PFOS. michigan.gov

Table 1: Bioaccumulation Factors (BAF) for this compound (PFECHS) in Fish

| Chemical Compound | Log BAF (Mean) | Reference |

| This compound (PFECHS) | 2.7 | michigan.gov |

| This compound (PFECHS) | 2.8 | michigan.goveuropa.eu |

| Perfluorooctane sulfonate (PFOS) | 3.6 - 4.6 | nih.gov |

| Perfluorooctanoic acid (PFOA) | 2.1 | europa.eu |

Ecotoxicity in Terrestrial Wildlife

PFECHS has been detected in the eggs of several avian species, indicating maternal transfer and exposure of developing chicks. Monitoring in the Great Lakes region has confirmed the presence of this compound sulfonate (referred to as PFEtCHxS in some studies) in the eggs of herring gulls (Larus argentatus) and bald eagles (Haliaeetus leucocephalus). michigan.govnih.govnih.gov

In herring gull eggs collected between 2012 and 2013 from 19 colony sites across the Great Lakes, PFEtCHxS was quantifiable in over 97% of the 114 samples. nih.gov Concentrations ranged from non-detectable levels to 3.1 ng/g wet weight (ww), with the highest concentrations found in eggs from Lake Michigan. nih.govfomb.org Similarly, a study of bald eagle eggs collected from the Great Lakes region between 2000 and 2012 frequently detected PFECHS, with a median concentration of 0.22 ng/g ww and a maximum concentration of 21.9 ng/g ww. nih.govfomb.org The consistent monitoring of PFECHS in the eggs of Great Lakes birds has been highlighted as important for understanding environmental contamination. acs.org

Table 2: Occurrence of this compound (PFECHS) in Avian Eggs from the Great Lakes Region

| Species | Sample Type | Collection Period | Median Concentration (ng/g ww) | Concentration Range (ng/g ww) | Reference |

| Herring Gull (Larus argentatus) | Eggs | 2012-2013 | Not Reported | Not Detected - 3.1 | nih.gov |

| Bald Eagle (Haliaeetus leucocephalus) | Eggs | 2000-2012 | 0.22 | Up to 21.9 | nih.govfomb.org |

PFECHS has been identified in various marine and terrestrial mammals, often top predators, signaling its potential to move through food webs. In marine environments, novel PFAS such as PFECHS have been detected in the livers of ringed seals and polar bears at relatively low levels, ranging from 0.05 to 3 ng/g ww. Specific studies on marine mammals from the Nordic environment quantified PFECHS in polar bears from Greenland (0.10–0.22 ng/g ww), as well as in a grey seal (0.18 ng/g ww) and a harbour porpoise (0.87 ng/g ww) from Denmark. diva-portal.org PFECHS was also prevalent in ringed seals and harbor seals from Sweden. au.dk Furthermore, a study on white dolphins and finless porpoises in Hong Kong waters found that PFECHS concentrations increased by 2.8 times between 2012 and 2018. cityu.edu.hk

In terrestrial ecosystems, monitoring programs have also reported the presence of PFECHS. A UK-based indicator for chemicals in wildlife notes the detection of PFECHS in both red foxes and otters. service.gov.uk The biomagnification potential of PFECHS was identified in a subtropical marine food web, where it was widely found in fish and cetacean samples despite being largely undetected in seawater and crustaceans. nih.gov

Table 3: Detection of this compound (PFECHS) in Mammalian Wildlife

| Species | Tissue/Sample Type | Location | Concentration (ng/g ww) | Reference |

| Ringed Seal | Liver | Not Specified | 0.05 - 3 | |

| Polar Bear | Liver | Not Specified | 0.05 - 3 | |

| Polar Bear | Not Specified | Greenland | 0.10 - 0.22 | diva-portal.org |

| Grey Seal | Not Specified | Denmark | 0.18 | diva-portal.org |

| Harbour Porpoise | Not Specified | Denmark | 0.87 | diva-portal.org |

| Red Fox | Not Specified | United Kingdom | Detected | service.gov.uk |

| Otter | Not Specified | United Kingdom | Detected | service.gov.uk |

Occurrence and Bioaccumulation in Birds (e.g., Herring Gulls)

Ecological Risk Assessment Frameworks Incorporating PFECHS Data

Currently, specific and fully developed ecological risk assessment (ERA) frameworks that comprehensively incorporate data for this compound (PFECHS) are limited. industrialchemicals.gov.au The primary reason for this is the significant gaps in environmental hazard and exposure data for this specific compound. industrialchemicals.gov.au General frameworks for assessing the risks of PFAS as a class of chemicals exist, such as the PFAS National Environmental Management Plan in Australia and resources developed by the US Department of Defense. integral-corp.comdcceew.gov.au These frameworks provide guidance on assessing bioaccumulation and exposure risks for PFAS in general. integral-corp.com

However, the lack of robust data for many "novel" or emerging PFAS, including PFECHS, prevents their full integration into these quantitative risk assessments. industrialchemicals.gov.au A review using a chemical scoring and ranking model ranked PFECHS as having a lower potential toxicity compared to legacy compounds like PFOS and PFOA, but it was identified as a top priority for future research due to data uncertainties. nih.govresearchgate.net The absence of more extensive environmental monitoring data and studies on its potential for biomagnification and intergenerational toxicity are cited as critical data gaps that preclude a complete characterization of its environmental risks. industrialchemicals.gov.au As more research becomes available, it is anticipated that PFECHS data will be more formally incorporated into ecological risk assessment processes. researchgate.net

Theoretical and Computational Modeling of Perfluoro 4 Ethylcyclohexane

Molecular Modeling for Physicochemical Property Prediction Relevant to Environmental Fate

The environmental fate of Perfluoro-4-ethylcyclohexane (PFECHS) is significantly influenced by its physicochemical properties. Molecular modeling serves as a crucial tool for predicting these properties, especially when experimental data is scarce. researchgate.net Computational methods, such as those available in the US EPA EPISuite software package, are employed to estimate degradation half-lives in various environmental compartments like air, water, and soil. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this context. michigan.gov These models can predict a range of properties for PFECHS, including its boiling point, vapor pressure, and water solubility. Such predictions are vital for understanding its partitioning behavior in the environment. For instance, the log albumin/water partition coefficients, which indicate the potential for binding to proteins in organisms, can be estimated. These coefficients are known to increase with the length of the perfluorinated chain, and sorption is generally stronger for sulfonates like PFECHS compared to carboxylates. michigan.gov

The predicted physicochemical properties of PFECHS are summarized in the table below. It is important to note that these values are computationally derived. michigan.gov

Table 1: Predicted Physicochemical Properties of this compound (PFECHS)

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 462.13 g/mol | nih.gov |

| Boiling Point | 185.3 °C | michigan.gov |

| Vapor Pressure | 0.2 mmHg at 25°C | michigan.gov |

| Water Solubility | 3.5 mg/L at 25°C | michigan.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 5.3 | michigan.gov |

Source: Data compiled from various computational models. michigan.govnih.gov

These predicted properties suggest that PFECHS has a tendency to partition to solid phases, such as sediment and soil, due to its relatively low water solubility and high Log Koc value. researchgate.netmichigan.gov Its vapor pressure indicates a potential for atmospheric transport. michigan.gov

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for PFECHS Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are instrumental in understanding the environmental behavior of PFECHS and its analogs. epa.gov These models establish a connection between the molecular structure of a chemical and its physicochemical properties or biological activity. epa.govnih.gov For per- and polyfluoroalkyl substances (PFAS), QSAR models are used to estimate properties that are crucial for environmental fate assessment, such as water solubility, vapor pressure, and partitioning coefficients. epa.govmun.ca

The development of QSAR models for PFAS, including cyclic compounds like PFECHS, relies on identifying specific molecular descriptors that correlate with their environmental behavior. These descriptors can encode information about the molecule's electronic character, size, shape, and branching. nih.gov For instance, studies on other PFAS have shown that properties like the octanol-water partition coefficient (Kow) and functional groups play a significant role in determining their bioconcentration potential. researchgate.net

In the context of PFECHS analogs, QSAR can be used to predict how variations in the alkyl chain length or the position of the ethyl group on the cyclohexane (B81311) ring might affect their persistence, bioaccumulation potential, and toxicity. nih.govnih.gov By comparing the predicted properties of different analogs, researchers can identify those that may pose a greater environmental risk. For example, it is generally observed that longer-chain PFAS are more toxic and bioaccumulative than their shorter-chain counterparts. nih.gov Similarly, PFAS with a sulfonate group, like PFECHS, tend to have a greater toxic potential than those with a carboxyl group of the same chain length. nih.gov

While specific QSAR models developed exclusively for PFECHS analogs are not widely documented in publicly available literature, the principles of SAR and QSAR are regularly applied to the broader class of PFAS to fill data gaps and support regulatory decision-making. epa.govresearchgate.net These computational tools provide a framework for designing potentially safer alternatives and for screening existing compounds for potential environmental hazards. researchgate.net

Environmental Transport and Fate Modeling of PFECHS

Modeling the environmental transport and fate of this compound (PFECHS) is essential for understanding its distribution and persistence in various environmental compartments. researchgate.net Fugacity-based multimedia environmental fate models are often used for this purpose. diva-portal.org These models predict the partitioning of chemicals between air, water, soil, and sediment based on their physicochemical properties. researchgate.netdiva-portal.org For PFECHS, its predicted properties suggest a tendency to sorb to sediment and soil, although its cyclic structure may result in less sediment sorption compared to linear PFAS. michigan.gov

Simulation of Long-Range Atmospheric and Hydrological Transport

PFECHS has been detected in remote environments like the Arctic, which strongly suggests its capacity for long-range transport. mun.ca This transport can occur through both atmospheric and oceanic pathways. copernicus.orgrsc.org

Atmospheric transport models, such as chemical transport models like GEOS-Chem, can simulate the movement of PFECHS and its precursors in the atmosphere. researchgate.net Volatile precursors to PFECHS can be transported over long distances and then degrade to form PFECHS, which is then deposited onto land and water surfaces through wet or dry deposition. copernicus.orgresearchgate.net The detection of PFECHS in Arctic ice cores and snow provides direct evidence of atmospheric deposition. mun.ca Models indicate that atmospheric transport is a relatively rapid process, occurring over days to weeks. acs.org

Hydrological transport models are used to simulate the movement of PFECHS in aquatic systems. Due to its water solubility, PFECHS can be transported over long distances in ocean currents, a process that can take years to decades. diva-portal.orgacs.org The presence of PFECHS in remote marine environments supports the significance of oceanic transport. uni-hamburg.de Models suggest that the interplay between atmospheric deposition and oceanic circulation contributes to the widespread distribution of PFECHS. acs.org For instance, higher concentrations of certain PFAS in water exiting the Arctic compared to water entering from the Atlantic suggest a significant contribution from atmospheric sources. acs.org

Modeling of Bioaccumulation and Trophic Transfer

Modeling the bioaccumulation and trophic transfer of PFECHS is critical for assessing its potential impact on ecosystems. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web.

Models have been developed to predict the bioaccumulation of various PFAS, including PFECHS, in aquatic and terrestrial food webs. nih.gov These models often consider factors such as an organism's body size, feeding rate, and the physicochemical properties of the chemical. nih.gov For PFECHS, a log bioaccumulation factor (BAF) in fish has been estimated to be between 2.7 and 2.8. michigan.goveuropa.eu

Recent studies have indicated that PFECHS has the potential to biomagnify in food webs. researchgate.netnih.gov Trophic magnification factors (TMFs), which are calculated from the relationship between the concentration of a chemical and the trophic level of an organism, have been used to assess this potential. A TMF greater than 1 suggests that the chemical is biomagnifying. Studies in various aquatic ecosystems have reported TMFs for PFECHS that are greater than 1, confirming its biomagnification potential. nih.govresearchgate.net For example, one study reported a predicted TMF of 5.1 for PFECHS. nih.gov

The table below presents some reported bioaccumulation and trophic magnification data for PFECHS.

Table 2: Bioaccumulation and Trophic Magnification Data for PFECHS

| Parameter | Value | Ecosystem/Organism | Reference |

|---|---|---|---|

| Log Bioaccumulation Factor (BAF) | 2.7 | Fish | michigan.gov |

| Log Bioaccumulation Factor (BAF) | 2.8 | Fish | europa.eu |

| Trophic Magnification Factor (TMF) | >1 | St. Lawrence River Food Web | researchgate.net |

Source: Data from various research studies and models. michigan.govnih.goveuropa.euresearchgate.net

These modeling and empirical findings highlight the potential for PFECHS to accumulate in organisms and magnify through food chains, posing a risk to top predators. researchgate.netrsc.org

Predictive Ecotoxicology and Mechanistic Modeling

Predictive ecotoxicology for this compound (PFECHS) involves using computational models to forecast its potential adverse effects on ecosystems. vliz.be This approach is particularly important given the limited experimental toxicity data available for many emerging contaminants like PFECHS. nih.gov Mechanistic modeling, a key component of predictive ecotoxicology, aims to understand the underlying biological processes that lead to toxic outcomes. enviro.wiki

For PFECHS, predictive ecotoxicology can leverage structure-activity relationships (SARs) to infer its potential toxicity based on its structural similarity to other per- and polyfluoroalkyl substances (PFAS) with known toxic effects. nih.gov For example, it is established that for PFAS, longer carbon chain lengths and the presence of a sulfonate group are associated with greater toxicity. nih.gov As an eight-carbon cyclic PFAS with a sulfonate group, PFECHS is considered an analog of the well-studied perfluorooctane (B1214571) sulfonate (PFOS). michigan.gov This structural similarity suggests that PFECHS may share similar toxicological properties and mechanisms of action. michigan.gov

Mechanistic models can be used to simulate the interaction of PFECHS with biological molecules, such as proteins and receptors, to predict potential molecular initiating events that could lead to adverse health effects. enviro.wiki For instance, the binding affinity of PFECHS to proteins like serum albumin can be modeled, providing insights into its distribution and potential for accumulation in different tissues. michigan.gov The median liver-to-blood ratio for PFECHS in fish has been observed to be potentially higher than that for PFOS, suggesting differences in their biological distribution and kinetics that can be explored through mechanistic modeling. michigan.gov

While specific predictive ecotoxicology studies solely focused on PFECHS are not extensively reported, the general principles and models applied to the broader class of PFAS are relevant. These models help in prioritizing chemicals for further testing and in assessing the potential risks of emerging contaminants in the absence of comprehensive empirical data. epa.gov

Molecular Dynamics Simulations and Interaction Studies

Molecular dynamics (MD) simulations are powerful computational tools that can provide detailed insights into the behavior of molecules at the atomic level. nih.govarxiv.org For this compound (PFECHS), MD simulations can be used to study its interactions with other molecules and its behavior in different environmental and biological systems. amazonaws.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. nih.gov

One key application of MD simulations for PFECHS is to predict its partitioning behavior, such as its distribution between water and air or its adsorption to interfaces. nih.gov For instance, simulations can be used to calculate the free energy profile of PFECHS as it moves from bulk water to the water-air interface, providing information about its surface activity. nih.gov This is relevant for understanding its transport in the environment, for example, through sea spray aerosols. rsc.org

MD simulations can also be employed to study the interactions of PFECHS with biological macromolecules, such as proteins and lipid membranes. researchgate.net By simulating the binding of PFECHS to proteins like human serum albumin, researchers can gain a better understanding of its bioaccumulation potential and its distribution within organisms. researchgate.net These simulations can reveal the specific amino acid residues involved in the binding and the nature of the intermolecular forces at play. researchgate.net

Furthermore, MD simulations can be used to investigate the conformation and dynamics of the PFECHS molecule itself. amazonaws.com As a cyclic compound, PFECHS can adopt different conformations, which may influence its physicochemical properties and its interactions with other molecules. MD simulations can help to identify the most stable conformations and to understand how the molecule's flexibility affects its behavior.

While specific MD simulation studies exclusively focused on PFECHS are not widely available in the public domain, the techniques are well-established and have been applied to other per- and polyfluoroalkyl substances (PFAS). nih.govamazonaws.com The insights gained from such studies on related compounds can provide a valuable framework for understanding the molecular-level behavior of PFECHS.

Research Gaps and Future Directions in Perfluoro 4 Ethylcyclohexane Research

Elucidation of Complete Transformation and Degradation Pathways

A significant knowledge gap exists regarding the complete transformation and degradation pathways of Perfluoro-4-ethylcyclohexane (PFECHS). While PFECHS is known to be persistent, the potential for its transformation into other per- and polyfluoroalkyl substances (PFAS) under various environmental conditions is not fully understood. Research is needed to identify the intermediate and terminal degradation products that may form in different environmental compartments, such as water, soil, and biota. uni-hamburg.de This includes investigating both biotic and abiotic transformation processes.

The Total Oxidizable Precursor (TOP) assay is a useful tool for estimating the presence of unknown PFAS precursors that can be oxidized to form known PFAS. uni-hamburg.de Applying this technique to samples containing PFECHS could help to reveal the presence of precursor compounds and provide insights into its transformation potential. uni-hamburg.de High-resolution mass spectrometry (HRMS) is another powerful tool that can be used to identify unknown transformation products. uni-hamburg.de

Future research should focus on:

Conducting laboratory studies to simulate the degradation of PFECHS under various environmentally relevant conditions (e.g., photolysis, hydrolysis, microbial degradation).

Utilizing advanced analytical techniques like the TOP assay and HRMS to identify and quantify transformation products. uni-hamburg.de

Developing a comprehensive understanding of the reaction mechanisms and kinetics of PFECHS transformation.

Comprehensive Assessment of PFECHS Isomer-Specific Environmental Behavior and Biological Interactions

This compound (PFECHS) can exist as different isomers, and these isomers may exhibit distinct environmental behaviors and biological interactions. acs.org However, there is a lack of research specifically focused on the isomer-specific fate, transport, and bioaccumulation of PFECHS. It is crucial to understand how the different isomeric forms of PFECHS partition in the environment and interact with biological systems.

Key research questions that need to be addressed include:

Do different PFECHS isomers have different partitioning behaviors in soil, sediment, and water?

Are there differences in the bioaccumulation potential of PFECHS isomers in various organisms? acs.org

Do the isomers of PFECHS exhibit different toxicological profiles?

To address these questions, future studies should employ analytical methods capable of separating and quantifying individual PFECHS isomers. This will allow for a more accurate assessment of the environmental risks associated with this compound.

Investigation of Ecosystem-Level Effects and Long-Term Ecological Impacts

The potential for this compound (PFECHS) to cause adverse effects at the ecosystem level and its long-term ecological impacts are largely unknown. While some studies have investigated the bioaccumulation of PFECHS in individual organisms, there is a need for research that examines its effects on populations, communities, and entire ecosystems. environment.govt.nz

Future research should focus on:

Conducting long-term monitoring studies to assess the accumulation of PFECHS in various trophic levels of different ecosystems.

Investigating the potential for PFECHS to cause population-level effects, such as changes in reproduction, growth, and survival.

Assessing the impact of PFECHS on community structure and ecosystem function.

Understanding the biomagnification potential of PFECHS in food webs. acs.org

These studies are essential for developing a comprehensive understanding of the ecological risks posed by PFECHS and for establishing appropriate environmental quality guidelines.

Development of Novel Remediation and Treatment Technologies (Research-Focused)

The persistent nature of this compound (PFECHS) and other PFAS presents a significant challenge for remediation and water treatment. While existing technologies like granular activated carbon (GAC) and ion exchange resins can be effective in removing some PFAS from water, there is a need for the development of more efficient and cost-effective technologies, particularly for emerging PFAS like PFECHS. nih.govnih.gov

Research in this area should focus on:

Developing and testing novel adsorbent materials with high affinity and capacity for PFECHS. serdp-estcp.mil

Investigating advanced oxidation processes, such as electrochemical oxidation, for the destruction of PFECHS. nih.gov

Exploring in-situ remediation technologies that can treat PFECHS-contaminated soil and groundwater in place. ufz.de

Evaluating the effectiveness of different treatment technologies for removing PFECHS from complex environmental matrices.

The development of innovative and sustainable remediation technologies is crucial for managing the risks associated with PFECHS contamination. ufz.de

Integrated Approaches for Understanding PFECHS within Complex PFAS Mixtures